molecular formula C11H20OSi B13465893 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one

3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one

Cat. No.: B13465893
M. Wt: 196.36 g/mol
InChI Key: RUOLWJMOKWSJAU-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)methyl]spiro[33]heptan-1-one is an organic compound with the molecular formula C11H20OSi It is a spirocyclic ketone featuring a trimethylsilyl group attached to a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent control over reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: The ketone can be reduced to form alcohols using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted spiro[3.3]heptan-1-one derivatives.

Scientific Research Applications

3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.

    Biology: Potential use in the development of bioactive molecules due to its unique structural features.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the trimethylsilyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. The spirocyclic structure provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptan-2-one: A structurally similar compound without the trimethylsilyl group.

    Spiro[3.3]heptane derivatives: Various derivatives with different substituents on the spirocyclic ring.

Uniqueness

3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

Molecular Formula

C11H20OSi

Molecular Weight

196.36 g/mol

IUPAC Name

1-(trimethylsilylmethyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C11H20OSi/c1-13(2,3)8-9-7-10(12)11(9)5-4-6-11/h9H,4-8H2,1-3H3

InChI Key

RUOLWJMOKWSJAU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1CC(=O)C12CCC2

Origin of Product

United States

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